(3-Aminocyclobutyl)methanesulfonamide;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

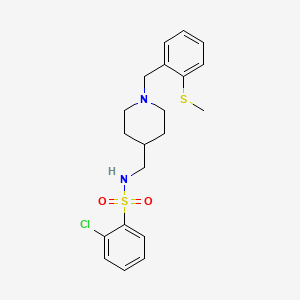

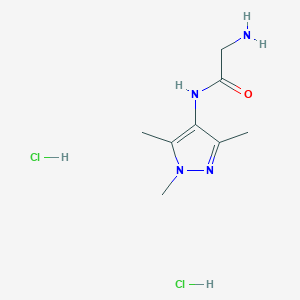

“(3-Aminocyclobutyl)methanesulfonamide;hydrochloride” is a chemical compound with the molecular formula C5H13ClN2O2S . It is offered as a novel building block for research .

Molecular Structure Analysis

The molecular structure of “(3-Aminocyclobutyl)methanesulfonamide;hydrochloride” can be represented by the InChI code: 1S/C5H12N2O2S.ClH/c6-5-1-4(2-5)3-10(7,8)9;/h4-5H,1-3,6H2,(H2,7,8,9);1H . This indicates that the molecule consists of a cyclobutyl ring with an amine group, linked to a methanesulfonamide group .Physical And Chemical Properties Analysis

“(3-Aminocyclobutyl)methanesulfonamide;hydrochloride” is a powder at room temperature . It has a molecular weight of 200.69 . The compound is stored at room temperature .科学的研究の応用

Analytical Method Development for Amino Acid Analysis

The development of analytical methods for precise amino acid composition analysis in proteins and peptides is a significant application. A method utilizing 4 N methanesulfonic acid, instead of 6N HCl, as a hydrolysis catalyst in vacuo at 115 degrees for 22 to 72 hours was described. This approach allows for the direct application of the neutralized hydrolysate to an ion exchange column and can distinguish between free sulfhydryl groups and disulfides, indicating the utility of methanesulfonic acid derivatives in bioanalytical chemistry (Simpson, Neuberger, & Liu, 1976).

Potassium Channel Blocking and Antiarrhythmic Potential

Research into the synthesis of (4-methanesulfonamidophenoxy)propanolamines highlighted their potential as class III antiarrhythmic agents. These compounds demonstrated the ability to block the channel conducting the delayed rectified potassium current, suggesting a role in increasing cardiac action potential duration. This study highlights the potential therapeutic applications of methanesulfonamide derivatives in cardiovascular disease treatment (Connors, Dennis, Gill, & Terrar, 1991).

Inhibition of Carbonic Anhydrase Isozymes

The synthesis of arylsulfonylureido- and arylureido-substituted aromatic and heterocyclic sulfonamides was explored for selective inhibition of carbonic anhydrase isozyme I. These derivatives showed potent inhibition against isozymes I, II, and IV but were particularly effective against CA I. This selective inhibition could lead to more targeted drugs and diagnostic agents (Scozzafava & Supuran, 1999).

Catalytic Asymmetric Synthesis

A study introduced 1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid as a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis. N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide is highlighted for its suitability in high enantiomeric excess alkylzinc additions to aliphatic aldehydes, showcasing the application of methanesulfonamide derivatives in organic synthesis (Wipf & Wang, 2002).

Safety and Hazards

The safety information for “(3-Aminocyclobutyl)methanesulfonamide;hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

(3-aminocyclobutyl)methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c6-5-1-4(2-5)3-10(7,8)9;/h4-5H,1-3,6H2,(H2,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLANRKNLVQKNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CS(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminocyclobutyl)methanesulfonamide;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![3-amino-4-(3,4-dimethoxyphenyl)-6-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2647603.png)

![N-Methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2647604.png)